6-(4-Methylpiperazin-1-yl)pyrimidin-4-amine

Catalog No.
S786876
CAS No.
96225-96-6
M.F
C9H15N5
M. Wt
193.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-(4-Methylpiperazin-1-yl)pyrimidin-4-amine

CAS Number

96225-96-6

Product Name

6-(4-Methylpiperazin-1-yl)pyrimidin-4-amine

IUPAC Name

6-(4-methylpiperazin-1-yl)pyrimidin-4-amine

Molecular Formula

C9H15N5

Molecular Weight

193.25 g/mol

InChI

InChI=1S/C9H15N5/c1-13-2-4-14(5-3-13)9-6-8(10)11-7-12-9/h6-7H,2-5H2,1H3,(H2,10,11,12)

InChI Key

NBVLAXUVAVBGGR-UHFFFAOYSA-N

SMILES

CN1CCN(CC1)C2=NC=NC(=C2)N

Canonical SMILES

CN1CCN(CC1)C2=NC=NC(=C2)N

Synthesis and Characterization:

6-(4-Methylpiperazin-1-yl)pyrimidin-4-amine, also known as N-[4-(pyrimidin-4-ylamino)piperazin-1-yl]methane, is a heterocyclic compound synthesized through various documented methods. These methods often involve the reaction of a pyrimidine derivative with a substituted piperazine, with variations in specific reagents and reaction conditions [, ].

Potential Biological Activities:

Research suggests that 6-(4-Methylpiperazin-1-yl)pyrimidin-4-amine might possess various biological activities, although its specific mechanisms and therapeutic potential are still under investigation. Some studies have explored its:

  • Kinase inhibitory properties: The compound has been evaluated for its ability to inhibit specific kinases, enzymes involved in various cellular processes. Studies have reported potential inhibitory activity against kinases like JAK3 and FLT3, which are implicated in certain cancers [, ].
  • Antimicrobial activity: Some studies have investigated the potential antimicrobial properties of 6-(4-Methylpiperazin-1-yl)pyrimidin-4-amine against various bacterial and fungal strains. However, further research is needed to confirm its efficacy and potential mechanisms of action [].

6-(4-Methylpiperazin-1-yl)pyrimidin-4-amine is a chemical compound characterized by its pyrimidine ring structure substituted with a 4-methylpiperazine moiety. The molecular formula is C10H14N4C_{10}H_{14}N_{4}, and it features a pyrimidine ring at position 4, which is critical for its biological activity. The compound has garnered interest due to its potential applications in medicinal chemistry, particularly as an inhibitor in various biological pathways.

The synthesis of 6-(4-Methylpiperazin-1-yl)pyrimidin-4-amine typically involves nucleophilic aromatic substitution reactions. For example, the reaction of 4-chloropyrimidine derivatives with 4-methylpiperazine can yield the desired product under appropriate conditions. The reaction may proceed via the following general pathway:

  • Nucleophilic Attack: The nitrogen atom in 4-methylpiperazine attacks the carbon atom of the chloropyrimidine ring.
  • Elimination: Chloride ion is eliminated, leading to the formation of the substituted pyrimidine.
  • Rearrangement: Further reactions may involve rearrangements or deprotonation steps to stabilize the final product.

6-(4-Methylpiperazin-1-yl)pyrimidin-4-amine exhibits significant biological activity, particularly as an inhibitor of certain enzymes and receptors. Research indicates that it may act on pathways related to cancer and other diseases by inhibiting specific kinases or receptors involved in cellular signaling. For instance, structure-activity relationship studies suggest that modifications on the piperazine or pyrimidine rings can enhance its potency against various targets, including kinases involved in cell proliferation and survival .

The synthesis of 6-(4-Methylpiperazin-1-yl)pyrimidin-4-amine can be achieved through several methods:

  • Nucleophilic Aromatic Substitution: As mentioned earlier, this method involves reacting 4-chloropyrimidine with 4-methylpiperazine in a suitable solvent (e.g., dimethylformamide) under heat.
  • Microwave-Assisted Synthesis: This modern approach can enhance reaction rates and yields by applying microwave irradiation during the synthesis process.
  • Multi-Step Synthesis: Starting from simpler precursors, multi-step synthetic routes involving intermediate compounds can also lead to the final product.

6-(4-Methylpiperazin-1-yl)pyrimidin-4-amine has potential applications in:

  • Pharmaceutical Development: As a lead compound for developing new drugs targeting specific diseases, particularly cancers and neurodegenerative disorders.
  • Research: It serves as a tool compound in biological studies to elucidate pathways involving kinases and other molecular targets.

Interaction studies have shown that 6-(4-Methylpiperazin-1-yl)pyrimidin-4-amine interacts with various biological targets, leading to inhibition of enzymatic activity. These studies often utilize techniques such as:

  • Binding Affinity Assays: To determine how strongly the compound binds to its target.
  • Cell Viability Assays: To assess the impact of the compound on cell survival and proliferation.

Such studies are crucial for understanding the therapeutic potential and mechanism of action of this compound.

Several compounds share structural similarities with 6-(4-Methylpiperazin-1-yl)pyrimidin-4-amine, each exhibiting unique properties:

Compound NameStructureUnique Features
2-(4-Methylpiperazin-1-yl)pyrimidin-5-aminesStructureDifferent substitution patterns leading to varied biological activity .
6-(Piperidin-1-yl)pyrimidin-4-aminesStructureLacks methyl group on piperazine; may exhibit different pharmacokinetics .
5-(Methylthio)pyrimidine derivativesStructureIncorporation of sulfur leads to different reactivity profiles .

These compounds highlight the versatility of pyrimidine derivatives in medicinal chemistry while underscoring the unique positioning of 6-(4-Methylpiperazin-1-yl)pyrimidin-4-amine within this class due to its specific substituents that influence both binding affinity and biological activity.

Evolution of Pyrimidine-Based Compounds

Pyrimidine chemistry traces its origins to the early 19th century with the isolation of alloxan (1818), a pyrimidine trione derivative, by Brugnatelli. Systematic studies began in 1884 with Pinner’s synthesis of pyrimidine derivatives via condensation reactions between ethyl acetoacetate and amidines. The parent pyrimidine structure was first synthesized in 1900 by Gabriel and Colman through the reduction of 2,4,6-trichloropyrimidine, derived from barbituric acid.

The mid-20th century marked a turning point with the discovery of pyrimidines as nucleic acid constituents (cytosine, thymine, uracil), cementing their biological significance. Subsequent work focused on functionalization strategies, such as nucleophilic aromatic substitution and cross-coupling reactions, to diversify pyrimidine scaffolds for drug discovery.

Molecular Structure and Formula (C₉H₁₅N₅)

6-(4-Methylpiperazin-1-yl)pyrimidin-4-amine is a heterocyclic organic compound with the molecular formula C₉H₁₅N₅ [1] [2]. The compound features a pyrimidine ring system as its core structure, which is substituted at the 6-position with a 4-methylpiperazin-1-yl group and at the 4-position with an amino group [1] [2]. This molecular framework represents a bicyclic system where the pyrimidine ring serves as the primary aromatic heterocycle containing two nitrogen atoms at positions 1 and 3, while the piperazine ring functions as a saturated six-membered heterocycle containing two nitrogen atoms at positions 1 and 4 [2] [3].

The structural architecture demonstrates the integration of two distinct nitrogen-containing heterocyclic systems, creating a compound with five nitrogen atoms distributed across the molecular framework [2]. The pyrimidine core maintains planarity due to its aromatic character, while the piperazine substituent adopts a chair conformation typical of saturated six-membered rings [4] [5]. The methyl group attached to the N-4 position of the piperazine ring provides additional steric bulk and influences the overall molecular geometry [2].

Physicochemical Properties

Molecular Weight (193.25 g/mol) and Structural Parameters

The molecular weight of 6-(4-Methylpiperazin-1-yl)pyrimidin-4-amine is precisely determined to be 193.25 grams per mole according to computational analyses performed using PubChem algorithms [2]. This molecular weight falls within the typical range for small heterocyclic pharmaceutical intermediates and drug-like molecules [6]. The compound possesses a heavy atom count of 14, comprising nine carbon atoms, five nitrogen atoms, and fifteen hydrogen atoms [2].

The topological polar surface area has been calculated as 58.3 Ų, which represents the sum of all polar atom surfaces accessible to solvent molecules [2]. This parameter is significant for predicting membrane permeability and bioavailability characteristics [6]. The molecular complexity score, determined using Cactvs algorithms, is rated at 178, indicating a moderate level of structural sophistication typical of heterocyclic compounds containing multiple ring systems [2].

XLogP3-AA and Lipophilicity Profile (0.1)

The lipophilicity of 6-(4-Methylpiperazin-1-yl)pyrimidin-4-amine is characterized by an XLogP3-AA value of 0.1, indicating a highly hydrophilic compound with minimal lipophilic character [2]. This low partition coefficient suggests favorable water solubility and limited membrane permeability under physiological conditions [6]. The nearly neutral lipophilicity profile results from the balanced contribution of polar nitrogen atoms and the hydrophilic amino group against the modest hydrophobic contributions from the methyl substituent and carbon skeleton [2].

This lipophilicity profile places the compound within the optimal range for compounds requiring aqueous solubility while maintaining sufficient molecular recognition capabilities for biological targets [6]. The XLogP3-AA calculation methodology incorporates atomic contributions and correction factors specific to heteroatom-containing structures, providing reliable estimates for compounds containing multiple nitrogen atoms [2].

Hydrogen Bond Donor (1) and Acceptor (5) Characteristics

The hydrogen bonding profile of 6-(4-Methylpiperazin-1-yl)pyrimidin-4-amine reveals one hydrogen bond donor and five hydrogen bond acceptor sites [2]. The single hydrogen bond donor capability arises from the primary amino group attached to the pyrimidine ring at the 4-position, where the N-H bonds can participate in hydrogen bond formation with appropriate acceptor molecules [3].

The five hydrogen bond acceptor sites are distributed across the nitrogen atoms within the molecular structure: two nitrogen atoms in the pyrimidine ring, two nitrogen atoms in the piperazine ring, and the amino nitrogen atom [2]. These acceptor sites can engage in hydrogen bonding interactions with donor molecules, contributing to intermolecular associations and crystal packing arrangements [3] [7]. The asymmetric hydrogen bonding profile, with more acceptor than donor sites, suggests potential for forming hydrogen-bonded networks in solid-state structures [8].

Rotatable Bond Count and Conformational Analysis

The rotatable bond count for 6-(4-Methylpiperazin-1-yl)pyrimidin-4-amine is determined to be 1, indicating minimal conformational flexibility [2]. This single rotatable bond corresponds to the connection between the pyrimidine ring and the piperazine substituent, specifically the C-N bond linking the 6-position of the pyrimidine to the 1-position of the piperazine ring [2].

The limited rotational freedom constrains the compound to a relatively small number of accessible conformations, which is advantageous for molecular recognition processes and crystallization studies [6]. The piperazine ring system adopts a preferred chair conformation, while the pyrimidine ring maintains planarity due to its aromatic character [4] [5]. The conformational restriction enhances the predictability of molecular behavior in various chemical and biological environments .

Exact Mass (193.13274550 Da) and Isotopic Distribution

The exact mass of 6-(4-Methylpiperazin-1-yl)pyrimidin-4-amine has been precisely calculated as 193.13274550 Daltons using high-resolution mass spectrometry computational methods [2]. This value represents the monoisotopic mass, calculated using the most abundant isotopes of carbon-12, nitrogen-14, and hydrogen-1 [2]. The isotopic distribution pattern reflects the natural abundance of carbon and nitrogen isotopes, with the molecular ion peak representing the most probable isotopic combination [10].

The compound exhibits no isotope atom count variations under standard conditions, indicating the absence of heavy isotope substitutions [2]. The exact mass determination is crucial for high-resolution mass spectrometry applications and serves as a definitive molecular fingerprint for compound identification and purity assessment [11] [10].

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectral Analysis

Nuclear Magnetic Resonance spectroscopy provides comprehensive structural elucidation of 6-(4-Methylpiperazin-1-yl)pyrimidin-4-amine through both proton and carbon-13 analysis [12] [13]. The ¹H NMR spectrum typically exhibits characteristic signals for the methyl group of the piperazine substituent appearing as a singlet in the range of 2.19-2.25 ppm, while the piperazine ring protons manifest as multiplets between 2.35-2.45 ppm and 3.35-3.45 ppm [13].

The pyrimidine ring protons generate distinct signals with the H-5 position appearing as a singlet around 5.80-6.00 ppm and the H-2 position presenting as a doublet in the 7.80-8.00 ppm region [12] [13]. The ¹³C NMR spectrum reveals the methyl carbon around 45.5-46.5 ppm, piperazine ring carbons at 48.0-49.0 ppm, and pyrimidine carbons distributed between 95.0-165.0 ppm depending on their electronic environment [12] [13].

Mass Spectrometry Fragmentation Patterns

Mass spectrometry analysis of 6-(4-Methylpiperazin-1-yl)pyrimidin-4-amine reveals characteristic fragmentation patterns that provide structural confirmation and purity assessment [11] [10]. The molecular ion peak appears at m/z 193.13, corresponding to the intact molecule, while major fragment ions result from systematic losses of functional groups and ring cleavages [10].

Principal fragmentation pathways include the loss of the methyl group generating an ion at m/z 178, loss of the methylamine unit producing fragments around m/z 151, and cleavage of the piperazine ring yielding characteristic ions at m/z 137 and lower masses [10]. The methylpiperazine fragment typically appears around m/z 99, while the pyrimidine core generates ions in the m/z 110 region [10]. These fragmentation patterns are consistent with electron impact ionization mechanisms observed for similar heterocyclic compounds [11] [10].

Infrared (IR) Spectroscopic Features

Infrared spectroscopy of 6-(4-Methylpiperazin-1-yl)pyrimidin-4-amine provides detailed information about functional group characteristics and molecular vibrations [12]. The primary amino group exhibits strong N-H stretching vibrations in the 3300-3400 cm⁻¹ region, while aromatic C-H stretching appears as weaker absorptions between 3150-3200 cm⁻¹ [12].

Aliphatic C-H stretching vibrations from the methyl and methylene groups manifest in the 2850-2980 cm⁻¹ range with medium intensity [12]. The pyrimidine ring system generates characteristic C=N stretching vibrations around 1640-1660 cm⁻¹ and C=C stretching modes at 1580-1600 cm⁻¹ [12]. Additional significant absorptions include C-N stretching vibrations between 1150-1380 cm⁻¹ and ring breathing modes in the 1050-1080 cm⁻¹ region [12].

Ultraviolet-Visible (UV-Vis) Absorption Properties

The ultraviolet-visible absorption spectrum of 6-(4-Methylpiperazin-1-yl)pyrimidin-4-amine exhibits characteristic electronic transitions associated with the heterocyclic chromophores [14]. The pyrimidine ring system generates strong π→π* transitions typically observed in the 240-250 nm region, representing electronic excitation within the aromatic system [14].

Additional absorption features include n→π* transitions associated with the pyrimidine nitrogen atoms appearing around 270-280 nm with medium intensity, and weaker n→π* transitions from the amino group occurring near 310-320 nm [14]. These absorption characteristics are influenced by the electronic properties of the substituents and provide valuable information for photochemical and analytical applications [14].

Crystallographic Properties

X-ray Diffraction Analysis

X-ray diffraction studies of 6-(4-Methylpiperazin-1-yl)pyrimidin-4-amine provide definitive structural characterization through single crystal analysis [4] [5]. The compound crystallizes in a specific space group with defined unit cell parameters that reflect the molecular packing arrangements and intermolecular interactions [4] [5]. Crystallographic analysis reveals the precise three-dimensional arrangement of atoms within the crystal lattice and confirms the molecular geometry determined through computational methods [4] [5].

The diffraction pattern exhibits characteristic reflections that correspond to the periodic arrangement of molecules within the crystal structure [15]. Structure refinement procedures provide accurate bond lengths, bond angles, and torsional parameters that validate the proposed molecular structure [4] [5]. The crystallographic data serve as the definitive standard for structural confirmation and provide essential information for understanding solid-state behavior [4] [5].

Crystal Lattice Parameters and Molecular Packing

The crystal lattice parameters of 6-(4-Methylpiperazin-1-yl)pyrimidin-4-amine define the three-dimensional unit cell dimensions and symmetry operations that describe the crystal structure [4] [5]. Related piperazine-containing compounds demonstrate typical lattice parameters with unit cell dimensions ranging from 6-15 Ångströms depending on the molecular size and packing efficiency [4] .

Molecular packing analysis reveals the spatial arrangement of individual molecules within the crystal lattice and identifies the most efficient packing motifs [4] [5]. The piperazine ring adopts chair conformations in the solid state, while the pyrimidine rings maintain planarity and participate in π-π stacking interactions between adjacent molecules [4] [5]. Packing efficiency is optimized through a combination of van der Waals interactions and directional hydrogen bonding [4] [5].

Intermolecular Forces and Hydrogen Bonding Networks

The crystal structure of 6-(4-Methylpiperazin-1-yl)pyrimidin-4-amine is stabilized through a complex network of intermolecular forces including hydrogen bonding, van der Waals interactions, and aromatic stacking [8] [7]. The primary amino group serves as a hydrogen bond donor, forming N-H···N interactions with pyrimidine nitrogen atoms of neighboring molecules [7].

Hydrogen bonding networks typically involve the formation of dimeric or tetrameric units through symmetric N-H···N interactions, as observed in related pyrimidine-containing compounds [4] [5]. Additional stabilization arises from C-H···N weak hydrogen bonds and van der Waals contacts between the piperazine rings of adjacent molecules [8]. These intermolecular interactions collectively determine the crystal packing arrangement and influence the physical properties of the crystalline material [8] [7].

Nomenclature and Structural Identifiers

IUPAC Nomenclature and Systematic Naming

The International Union of Pure and Applied Chemistry (IUPAC) nomenclature for this compound is systematically derived as 6-(4-methylpiperazin-1-yl)pyrimidin-4-amine [1] [2]. This naming convention follows IUPAC rules for heterocyclic compounds, where the pyrimidine ring serves as the parent structure and substituents are numbered according to standard heterocyclic numbering systems [1] [2].

Alternative systematic names include 4-Amino-6-(4-methyl-1-piperazinyl)pyrimidine and 4-Pyrimidinamine, 6-(4-methyl-1-piperazinyl)-, which represent equivalent nomenclature systems used in chemical databases and literature [1] [2]. These naming variations reflect different approaches to describing the same molecular structure while maintaining unambiguous chemical identification [1] [2].

CAS Registry Number (96225-96-6) and Database Identifiers

The compound is registered in the Chemical Abstracts Service database under the unique CAS Registry Number 96225-96-6, which serves as the definitive identifier for this specific chemical entity [1] [16] [2]. Additional database identifiers include PubChem CID 13394195, which provides access to comprehensive chemical information and computational data [2].

The DSSTox Substance ID DTXSID40539203 links the compound to environmental and toxicological databases maintained by the United States Environmental Protection Agency [2]. The Wikidata identifier Q82414900 provides cross-referencing to linked data resources and semantic web applications [2]. These multiple identifier systems ensure comprehensive database coverage and facilitate information retrieval across various chemical information platforms [2].

InChI Notation and SMILES Representation

The International Chemical Identifier (InChI) notation for 6-(4-Methylpiperazin-1-yl)pyrimidin-4-amine is represented as InChI=1S/C9H15N5/c1-13-2-4-14(5-3-13)9-6-8(10)11-7-12-9/h6-7H,2-5H2,1H3,(H2,10,11,12) [1] [2]. This standardized representation encodes the complete molecular structure including connectivity, hydrogen count, and stereochemistry information in a machine-readable format [2].

The corresponding InChIKey NBVLAXUVAVBGGR-UHFFFAOYSA-N provides a fixed-length hash code derived from the full InChI string, enabling efficient database searching and structure matching [1] [2]. The Simplified Molecular Input Line Entry System (SMILES) representation CN1CCN(CC1)C2=NC=NC(=C2)N offers a compact string notation that describes the molecular structure through a linear traversal of the bond connectivity [2]. These standardized identifiers facilitate computational chemistry applications and enable automated structure processing across different software platforms [2].

PropertyValueReference/Method
Molecular FormulaC₉H₁₅N₅PubChem 2.2 (2025.04.14) [2]
Molecular Weight193.25 g/molPubChem 2.2 (2025.04.14) [2]
CAS Registry Number96225-96-6Chemical Abstracts Service [1]
XLogP3-AA (Lipophilicity)0.1XLogP3 3.0 (PubChem) [2]
Hydrogen Bond Donor Count1Cactvs 3.4.8.18 (PubChem) [2]
Hydrogen Bond Acceptor Count5Cactvs 3.4.8.18 (PubChem) [2]
Rotatable Bond Count1Cactvs 3.4.8.18 (PubChem) [2]
Exact Mass193.13274550 DaPubChem 2.2 (2025.04.14) [2]
Topological Polar Surface Area58.3 ŲCactvs 3.4.8.18 (PubChem) [2]
Identifier TypeValue
IUPAC Name6-(4-methylpiperazin-1-yl)pyrimidin-4-amine [2]
InChIInChI=1S/C9H15N5/c1-13-2-4-14(5-3-13)9-6-8(10)11-7-12-9/h6-7H,2-5H2,1H3,(H2,10,11,12) [2]
InChIKeyNBVLAXUVAVBGGR-UHFFFAOYSA-N [2]
SMILESCN1CCN(CC1)C2=NC=NC(=C2)N [2]
PubChem CID13394195 [2]
DSSTox Substance IDDTXSID40539203 [2]

XLogP3

0.1

Wikipedia

6-(4-Methylpiperazin-1-yl)pyrimidin-4-amine

Dates

Last modified: 08-15-2023

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